N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide: is an organic compound featuring a tert-butyl group, a fluorocyclopropane ring, and a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with 1-fluorocyclopropane-1-sulfonyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Cyclopropane Ring Reactions: The fluorocyclopropane ring can undergo ring-opening reactions under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various N-substituted sulfonamides.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or alcohols, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of enzyme inhibitors and other bioactive molecules .
Medicine: Sulfonamide derivatives are widely used in medicinal chemistry for their antibacterial and antifungal properties. This compound could potentially be explored for similar applications .
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorocyclopropane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
N-tert-Butylbenzenesulfinimidoyl chloride: Similar in having a tert-butyl group and sulfonamide functionality.
tert-Butyl 3-oxopiperidine-1-carboxylate: Shares the tert-butyl group and is used in organic synthesis.
Uniqueness: N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide is unique due to the presence of the fluorocyclopropane ring, which imparts distinct chemical and physical properties. This ring structure is less common in sulfonamide compounds, making it a valuable scaffold for developing novel bioactive molecules .
Eigenschaften
Molekularformel |
C7H14FNO2S |
---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
N-tert-butyl-1-fluorocyclopropane-1-sulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c1-6(2,3)9-12(10,11)7(8)4-5-7/h9H,4-5H2,1-3H3 |
InChI-Schlüssel |
LOIPCQDCBWTCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.